molecular formula C23H26N2O4 B12161786 7-hydroxy-8-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-3,4-dimethyl-2H-chromen-2-one

7-hydroxy-8-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-3,4-dimethyl-2H-chromen-2-one

Cat. No.: B12161786
M. Wt: 394.5 g/mol
InChI Key: RKSMTWCXERRZGY-UHFFFAOYSA-N
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Description

7-Hydroxy-8-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-3,4-dimethyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a hydroxy group at position 7, a piperazinylmethyl substituent at position 8, and methyl groups at positions 3 and 4 of the chromen-2-one scaffold. The piperazine ring is further substituted with a 2-methoxyphenyl group, which may influence receptor-binding affinity and pharmacokinetic properties. Coumarins are known for diverse biological activities, including antimicrobial, anticoagulant, and anticancer effects .

Properties

Molecular Formula

C23H26N2O4

Molecular Weight

394.5 g/mol

IUPAC Name

7-hydroxy-8-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-3,4-dimethylchromen-2-one

InChI

InChI=1S/C23H26N2O4/c1-15-16(2)23(27)29-22-17(15)8-9-20(26)18(22)14-24-10-12-25(13-11-24)19-6-4-5-7-21(19)28-3/h4-9,26H,10-14H2,1-3H3

InChI Key

RKSMTWCXERRZGY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCN(CC3)C4=CC=CC=C4OC)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-8-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-3,4-dimethyl-2H-chromen-2-one involves multiple steps. One efficient method reported involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Another method involves the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions, yielding 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one, which then reacts with various azoles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-8-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-3,4-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce different functional groups into the molecule.

Scientific Research Applications

7-hydroxy-8-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-3,4-dimethyl-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-hydroxy-8-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-3,4-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit oxidoreductase enzymes, which play a role in various metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The target compound differs from structurally related coumarin derivatives in substituent patterns, particularly in the piperazine ring and chromenone core. Key analogues include:

Compound Name/ID Substituents (Chromenone + Piperazine) Key Differences vs. Target Compound Source/Evidence
Compound 2s 7-Hydroxy, 3-(4-methoxyphenyl), 8-[(4-(2-hydroxyethyl)piperazin-1-yl)methyl] - Hydroxyethyl group on piperazine
- Methoxyphenyl at position 3 (vs. methyl at 3,4)
Compound 13 (Z)-2-(5-Formyl-3-hydroxy-3-methoxystyryl)-3-isopropyl-9-[(4-methylpiperazin-1-yl)methyl] - Styryl chain with formyl/methoxy groups
- Isopropyl and methylpiperazine substituents
7-Hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one 7-Hydroxy, 8-[(4-methylpiperazin-1-yl)methyl] - Methyl group on piperazine (vs. 2-methoxyphenyl)
- No 3,4-dimethyl substitution
Ensaculin (7-Methoxy-6-{3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy}-3,4-dimethylcoumarin) 7-Methoxy, 6-(3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy), 3,4-dimethyl - Methoxy at position 7 (vs. hydroxy)
- Propoxy linker to piperazine
Compound 14 (CAS 846062-69-9) 3-(4-Chlorophenyl)-7-hydroxy-8-[(4-(2-hydroxyethyl)piperazin-1-yl)methyl]-2-(trifluoromethyl) - Trifluoromethyl and chlorophenyl groups
- Hydroxyethyl-piperazine

Pharmacological and Physicochemical Properties

  • Receptor Affinity : The 2-methoxyphenyl-piperazine moiety in the target compound may enhance affinity for serotonin (5-HT) or dopamine receptors compared to analogues with methyl or hydroxyethyl substituents . Ensaculin (), a clinical candidate, exhibits neuroprotective effects via σ-receptor modulation, suggesting the methoxy group and propoxy linker influence target selectivity.
  • Solubility and Bioavailability: The hydroxy group at position 7 in the target compound improves aqueous solubility compared to methoxy-substituted analogues like Ensaculin . However, methylation at positions 3 and 4 may reduce metabolic clearance relative to non-methylated derivatives .
  • Synthetic Accessibility : The target compound’s synthesis likely involves Mannich-type reactions for piperazine coupling, similar to methods described for Compound 2s () and Ensaculin ().

Computational and Experimental Data

  • DFT Studies: and report optimized geometries and electronic properties for 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one using B3LYP/6-311G(d,p).
  • Crystallography: The crystal structure of a methylpiperazine analogue () reveals planar chromenone and piperazine rings, with intramolecular hydrogen bonding between the hydroxy group and carbonyl oxygen. Substitution with a bulkier 2-methoxyphenyl group may disrupt this geometry, altering packing efficiency .

Biological Activity

7-Hydroxy-8-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-3,4-dimethyl-2H-chromen-2-one, a coumarin derivative, has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of a piperazine moiety linked to a chromenone framework, which is known to influence various biological pathways. This article reviews the biological activity of this compound, including its mechanisms of action, interactions with specific targets, and relevant research findings.

  • Molecular Formula : C25H28N2O6
  • Molecular Weight : 452.5 g/mol
  • IUPAC Name : methyl 2-[7-hydroxy-8-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-methyl-2-oxochromen-3-yl]acetate

The biological activity of 7-hydroxy-8-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-3,4-dimethyl-2H-chromen-2-one is primarily attributed to its ability to inhibit specific enzymes and receptors:

  • Acetylcholinesterase (AChE) Inhibition : The compound has shown promising inhibitory activity against human acetylcholinesterase (hAChE), with an IC50 value of approximately 1.52 μM. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease, where AChE inhibition can enhance cholinergic neurotransmission .
  • Monoamine Oxidase (MAO) Inhibition : It also exhibits inhibitory effects on human monoamine oxidase A (hMAO-A), with IC50 values around 6.97 μM. This activity is relevant for mood disorders and depression management, as MAO inhibitors can increase levels of neurotransmitters like serotonin and dopamine .
  • Serotonin Receptor Affinity : Compounds similar to this chromenone have been evaluated for their affinity towards serotonin receptors (5-HT1A and 5-HT2A). Some derivatives demonstrated nanomolar affinity for these receptors, indicating potential psychotropic effects .

Table 1: Biological Activity Overview

Activity TypeTargetIC50 Value (μM)Reference
AChE InhibitionhAChE1.52
MAO InhibitionhMAO-A6.97
Serotonin Receptor5-HT1A<1.0
5-HT2ALow μM

Case Studies and Research Findings

Recent studies have explored the biological implications of this compound:

  • Neuroprotective Effects : Research indicates that derivatives of coumarins, including this compound, may possess neuroprotective properties due to their ability to inhibit AChE and MAO-A. These properties could mitigate oxidative stress and neuroinflammation in neuronal cells.
  • Anticancer Activity : Preliminary investigations into related chromene derivatives have revealed anti-proliferative effects against various cancer cell lines. The structural modifications in piperazine derivatives enhance their cytotoxicity against specific tumor types, suggesting that this compound may also exhibit similar properties.
  • Synthetic Pathways : The synthesis of this compound involves multi-step reactions starting from 7-hydroxycoumarin, followed by alkylation with piperazine derivatives. Optimization of these synthetic routes is crucial for industrial applications and further research into its biological effects.

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